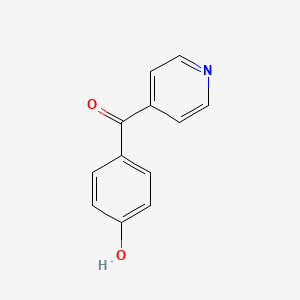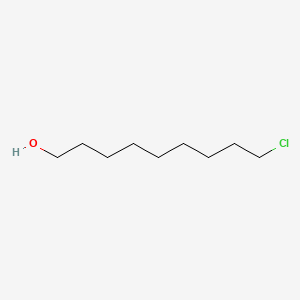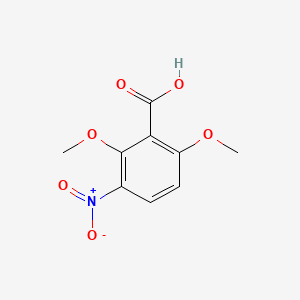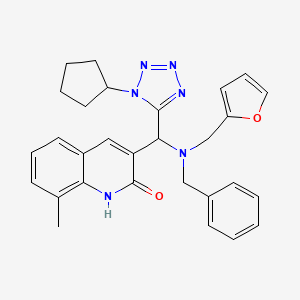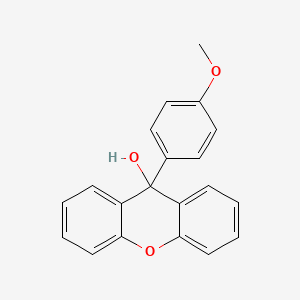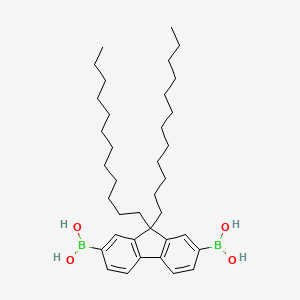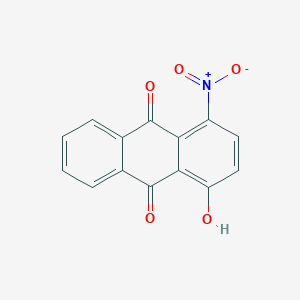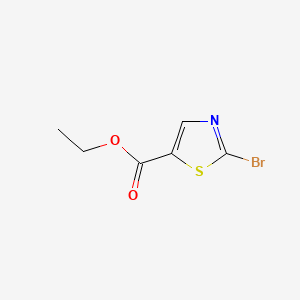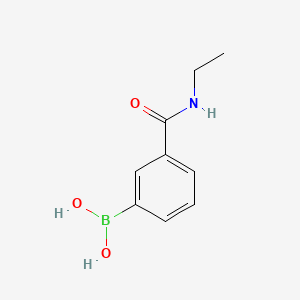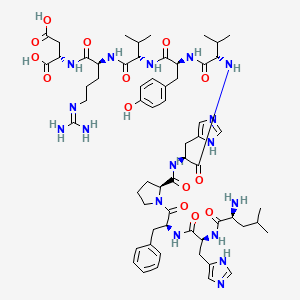
Angiotensin I, val(5)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angiotensin I, val(5)- is a modified peptide hormone derived from angiotensinogen, a serum globulin produced in the liver. This compound plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. Angiotensin I is converted to angiotensin II by the enzyme angiotensin-converting enzyme (ACE), which then exerts various physiological effects, including vasoconstriction and aldosterone secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Angiotensin I, val(5)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid being coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: In an industrial setting, the production of Angiotensin I, val(5)- can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the coupling and deprotection steps. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Angiotensin I, val(5)- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce substitutions.
Major Products Formed:
Oxidation: Methionine sulfoxide
Reduction: Free thiol groups
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
Angiotensin I, val(5)- has numerous applications in scientific research:
Chemistry: It is used as a model peptide to study peptide synthesis, folding, and stability.
Biology: The compound is used to investigate the renin-angiotensin system and its role in regulating blood pressure and fluid balance.
Medicine: Angiotensin I, val(5)- is used in the development of ACE inhibitors, which are drugs used to treat hypertension and heart failure.
Industry: The peptide is used in the production of diagnostic assays and as a standard in mass spectrometry-based proteomics
Mechanism of Action
Angiotensin I, val(5)- exerts its effects through the renin-angiotensin system. The peptide is cleaved by angiotensin-converting enzyme (ACE) to form angiotensin II, a potent vasoconstrictor. Angiotensin II binds to angiotensin II receptors (AT1 and AT2) on the surface of target cells, leading to vasoconstriction, aldosterone secretion, and increased blood pressure. The binding of angiotensin II to its receptors activates intracellular signaling pathways, including the inositol trisphosphate (IP3) and diacylglycerol (DAG) pathways, which result in the release of calcium ions and subsequent smooth muscle contraction .
Comparison with Similar Compounds
Angiotensin II: A potent vasoconstrictor formed from angiotensin I by ACE.
Angiotensin III: A peptide formed by the removal of the N-terminal aspartate residue from angiotensin II.
Angiotensin IV: A peptide formed by the removal of the N-terminal arginine residue from angiotensin III
Comparison: Angiotensin I, val(5)- is unique in its specific amino acid sequence and its role as a precursor to angiotensin II. Unlike angiotensin II, which directly exerts vasoconstrictive effects, angiotensin I, val(5)- requires conversion by ACE to become active. This conversion step is a critical regulatory point in the renin-angiotensin system, making angiotensin I, val(5)- an important target for studying the regulation of blood pressure and the development of ACE inhibitors .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H87N17O14/c1-32(2)22-40(62)51(82)71-43(25-37-28-65-30-68-37)53(84)74-45(24-35-12-8-7-9-13-35)59(90)78-21-11-15-47(78)56(87)72-44(26-38-29-66-31-69-38)55(86)77-50(34(5)6)58(89)73-42(23-36-16-18-39(79)19-17-36)54(85)76-49(33(3)4)57(88)70-41(14-10-20-67-61(63)64)52(83)75-46(60(91)92)27-48(80)81/h7-9,12-13,16-19,28-34,40-47,49-50,79H,10-11,14-15,20-27,62H2,1-6H3,(H,65,68)(H,66,69)(H,70,88)(H,71,82)(H,72,87)(H,73,89)(H,74,84)(H,75,83)(H,76,85)(H,77,86)(H,80,81)(H,91,92)(H4,63,64,67)/t40-,41-,42-,43-,44-,45-,46-,47-,49-,50-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNYEIPUKIFIHI-OYFMMMBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H87N17O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
484-43-5 |
Source


|
| Record name | Angiotensin I, val(5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

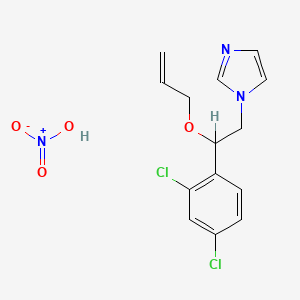
![N'-[3-[[[(Dimethylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-N,N-dimethyl-urea](/img/structure/B1587085.png)
